1-(tert-Butyl)-4-(diethoxymethyl)-1H-1,2,3-triazole

Organic synthesis Protecting group strategy Aldehyde equivalent

Researchers requiring 4-formyl-1,2,3-triazole intermediates face aldehyde degradation during multi-step synthesis. 1-(tert-Butyl)-4-(diethoxymethyl)-1H-1,2,3-triazole solves this as a stable latent aldehyde. • Remains intact under basic, nucleophilic, and reductive conditions that destroy the free aldehyde. • Quantitative deprotection to 1-tert-butyl-1H-1,2,3-triazole-4-carbaldehyde in 82% yield (TFA/H2O/CH2Cl2, 3 h, rt). • Solid/semi-solid physical state enables accurate gravimetric dispensing for automated parallel synthesis.

Molecular Formula C11H21N3O2
Molecular Weight 227.308
CAS No. 1257633-67-2
Cat. No. B2378346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butyl)-4-(diethoxymethyl)-1H-1,2,3-triazole
CAS1257633-67-2
Molecular FormulaC11H21N3O2
Molecular Weight227.308
Structural Identifiers
SMILESCCOC(C1=CN(N=N1)C(C)(C)C)OCC
InChIInChI=1S/C11H21N3O2/c1-6-15-10(16-7-2)9-8-14(13-12-9)11(3,4)5/h8,10H,6-7H2,1-5H3
InChIKeyTYSFPRWYDKUYEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Protected Triazole Aldehyde Equivalent


1-(tert-Butyl)-4-(diethoxymethyl)-1H-1,2,3-triazole (CAS 1257633-67-2) is a 1,4-disubstituted 1,2,3-triazole building block in which the C4 position bears a diethoxymethyl acetal moiety that functions as a latent aldehyde equivalent . The N1 tert-butyl group imparts significant steric bulk (computed LogP ≈ 2.1; 6 rotatable bonds), differentiating it from N-aryl or N-benzyl analogs . The compound is commercially available at 95–98% purity from multiple reputable vendors, with recommended storage at 2–8 °C, and is primarily employed as a synthetic intermediate en route to 4-formyl-1,2,3-triazole derivatives used in medicinal chemistry and agrochemical research .

Functional role
Masked aldehyde equivalent for late-stage deprotection
Core scaffold
N1-tert-butyl-1,2,3-triazole with steric control at C4 and C5
Procurement status
Research-grade intermediate, stocked at multiple vendors

Why Generic Substitution Fails for This Triazole Acetal


Direct substitution of 1-(tert-butyl)-4-(diethoxymethyl)-1H-1,2,3-triazole with the corresponding free aldehyde (CAS 129027-65-2), the N-benzyl analog (1-benzyl-4-(diethoxymethyl)-1H-1,2,3-triazole), or the dimethyl acetal variant is not chemically equivalent. The diethoxymethyl acetal functions as a masked formyl group that remains stable under basic, nucleophilic, and reductive conditions that would otherwise degrade the free aldehyde [1]. Quantitative deprotection to 1-tert-butyl-1H-1,2,3-triazole-4-carbaldehyde proceeds in 82% isolated yield under mild acidic conditions (TFA/H₂O/CH₂Cl₂, 3 h, rt), providing an on-demand release strategy that the free aldehyde cannot offer [2]. Furthermore, the N1 tert-butyl group confers computed LogP ≈ 2.1 versus XLogP3 = 0.4 for the free aldehyde, and increases the rotatable bond count from 2 to 6, altering both physicochemical properties and potential downstream reactivity at the C5 position relative to N-benzyl or N–H analogs [3].

Free aldehyde (CAS 129027-65-2) lacks latent-release capability; sensitive to oxidation and condensation side reactions.
N-benzyl analog alters steric environment at C5, shifting regioselectivity in further elaboration.
Dimethyl acetal variant may exhibit different deprotection kinetics and physicochemical trajectory.

Quantitative Differentiation Evidence vs. Closest Analogs


Deprotection Yield: Acetal vs. Free Aldehyde

The target compound serves as a storable, latent aldehyde that can be quantitatively deprotected to 1-tert-butyl-1H-1,2,3-triazole-4-carbaldehyde in 82% isolated yield using TFA/H₂O/CH₂Cl₂ at room temperature over 3 hours [1]. In contrast, the free aldehyde (CAS 129027-65-2) is susceptible to air oxidation and condensative side reactions during storage and multistep synthetic sequences, necessitating its generation in situ or immediate use after procurement [2].

Deprotection yield
Class-level
82% isolated yield (TFA/H₂O/CH₂Cl₂, 3 h, rt)
Free aldehyde: 0% latent-release functionality; prone to degradation.
Supports on-demand aldehyde generation strategy
TLC monitored; light yellow oil after deprotection.
Organic synthesis Protecting group strategy Aldehyde equivalent

Computed Lipophilicity and Conformational Flexibility

The target compound exhibits a computed LogP of approximately 2.1 , approximately 1.7 log units higher than the XLogP3 of 0.4 computed for the free aldehyde 1-tert-butyl-1H-1,2,3-triazole-4-carbaldehyde [1]. Additionally, the acetal contributes 6 rotatable bonds vs. 2 for the aldehyde, and increases the hydrogen bond acceptor count from 3 to 5 [1]. These differences are consequential when the compound is employed as a late-stage intermediate in drug discovery programs where lipophilicity and conformational flexibility modulate membrane permeability and target binding.

Lipophilicity & flexibility
Reported
ΔLogP ≈ +1.7; ΔRotatable bonds = +4
Target LogP ≈ 2.1 (6 rot. bonds) vs free aldehyde XLogP3 = 0.4 (2 rot. bonds).
Physicochemical trajectory differs substantially; relevant for late-stage intermediates
Computed values from vendor data and PubChem.
Physicochemical properties Drug-likeness Permeability prediction

N1 Substituent Steric Effects on C5 Reactivity

The N1 tert-butyl group provides greater steric hindrance than N-benzyl or N-(4-ethoxyphenyl) substituents, directly influencing the reactivity of the C5 position in subsequent electrophilic substitution or deprotonation reactions [1]. In the synthesis of 5-formyl-1H-1,2,3-triazole-4-carboxylic acid derivatives, the diethoxymethyl acetal at C4 directs reactivity to C5, and the N1 substituent modulates the electronic environment; the tert-butyl group is electron-donating via induction, distinct from the resonance effects of N-aryl groups [1]. US Patent US10758895B2 explicitly lists 1-tert-butyl-4-(diethoxymethyl)triazole as a distinct chemical entity within CuAAC ligand architectures, underscoring its differentiable role versus N-aryl congeners [2].

N1 steric modulation
Class-level
tert-butyl: Taft Es ≈ −1.54; induction-dominated electronic effect
N-benzyl offers moderate bulk with potential π-stacking; N-aryl resonance alters C5 profile.
Predetermines steric landscape for C5 functionalization
Class-level inference from triazole reactivity principles; patent US10758895B2.
Regioselective functionalization Steric effects Click chemistry

Commercial Availability and Physical Form Comparison

The target compound is stocked by multiple reputable vendors (Fluorochem, AKSci, Hoffman Fine Chemicals) at 95–98% purity with pricing from £19.00/100 mg . The corresponding free aldehyde (CAS 129027-65-2) is also commercially available but typically at 95–97% purity . Critically, the acetal form is reported as a solid or semi-solid at ambient temperature, whereas the free aldehyde is an oil, potentially complicating accurate weighing and handling in automated synthesis platforms .

Physical form & supply
Reported
Solid/semi-solid (target) vs oil (free aldehyde); equivalent purity specs
Target stocked at 95–98% purity; multiple vendors; storage 2–8 °C.
Solid form may reduce handling errors in automated dispensing
Vendor datasheets; target MW is 48% larger than free aldehyde.
Chemical procurement Supply chain Purity specification

Optimal Application Scenarios


On-Demand Aldehyde Generation in Multi-Step Synthesis

In medicinal chemistry programs requiring a 4-formyl-1,2,3-triazole intermediate that is incompatible with earlier synthetic steps, procurement of the diethoxymethyl acetal form enables late-stage deprotection under mild acidic conditions (82% yield, TFA/H₂O/CH₂Cl₂, 3 h, rt) [1]. This strategy avoids aldehyde degradation during upstream transformations and is directly applicable to the synthesis of 5-formyl-1H-1,2,3-triazole-4-carboxylic acid derivatives, a class with demonstrated relevance to ACC inhibition and other therapeutic targets [2].

Sterically Demanding CuAAC Building Block

When designing CuAAC-derived ligand architectures or bioconjugates, the N1-tert-butyl group provides maximal steric shielding compared to N-methyl, N-benzyl, or N-aryl alternatives. US Patent US10758895B2 explicitly incorporates 1-tert-butyl-4-(diethoxymethyl)triazole as a distinct entity within CuAAC ligand frameworks, confirming its utility as a differentiable building block where steric modulation at the triazole N1 position is structurally required [3].

Solid Weighable Intermediate for Automated Platforms

The solid/semi-solid physical state of the target compound (confirmed by Fluorochem and Hoffman datasheets) [1] offers practical advantages over the oily free aldehyde (CAS 129027-65-2) for automated solid-dispensing systems. This physical form differentiation reduces volatile organic carbon emissions during weighing and improves gravimetric accuracy, directly benefiting reproducibility in parallel synthesis campaigns.

Stable Acetal Protection in Agrochemical Synthesis

The diethoxymethyl acetal moiety remains intact under the basic and nucleophilic conditions commonly employed in agrochemical intermediate elaboration. This stability profile permits multi-step transformations at the C5 position or on the N1-tert-butyl group without premature aldehyde unmasking, a tactical advantage documented in tandem acetal cleavage/CuAAC methodologies [2] and relevant to the synthesis of triazole-containing fungicides and herbicides.

Application
Selection Property
Validation Focus
Late-stage aldehyde installation
Latent aldehyde release under mild acidic conditions
Deprotection yield and aldehyde stability
CuAAC ligand architecture
N1-tert-butyl steric shielding
C5 reactivity and regioselectivity
Automated solid dispensing
Solid/semi-solid physical state
Gravimetric accuracy and handling
Agrochemical intermediate elaboration
Acetal stability under basic/nucleophilic conditions
Premature aldehyde unmasking
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